Tetrakis(4-ethylphenyl)hydrazine
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Overview
Description
Tetrakis(4-ethylphenyl)hydrazine is an organic compound characterized by the presence of four ethylphenyl groups attached to a central hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(4-ethylphenyl)hydrazine typically involves the reaction of 4-ethylphenylhydrazine with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-ethylphenylhydrazine is reacted with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or solid-phase synthesis to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(4-ethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted ethylphenyl derivatives.
Scientific Research Applications
Tetrakis(4-ethylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tetrakis(4-ethylphenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. As a photosensitizer in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in targeted cancer cells . The specific molecular targets and pathways involved in this process are still under investigation, but the generation of ROS is a key factor in its therapeutic effects.
Comparison with Similar Compounds
- Tetrakis(4-hydroxyphenyl)hydrazine: Known for its potential use in the development of optical sensors and as a precursor in the synthesis of biologically active molecules .
- Tetrakis(4-methoxyphenyl)hydrazine: Explored for its applications in organic electronics and as a building block in the synthesis of advanced materials.
- Tetrakis(4-nitrophenyl)hydrazine: Investigated for its potential use in explosives and as a reagent in organic synthesis.
Properties
CAS No. |
124445-37-0 |
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Molecular Formula |
C32H36N2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1,1,2,2-tetrakis(4-ethylphenyl)hydrazine |
InChI |
InChI=1S/C32H36N2/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30)34(31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h9-24H,5-8H2,1-4H3 |
InChI Key |
BZKKGCAICGWEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)N(C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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